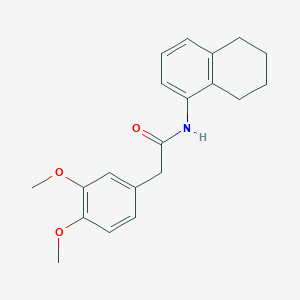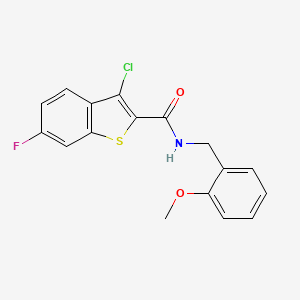
5-(4-nitrophenyl)-2-pyrimidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-nitrophenyl)-2-pyrimidinamine is a nitrogen-containing heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its unique chemical structure and potential therapeutic properties. This compound is also known as 4-nitrophenylaminopyrimidine or NPA, and it is synthesized through a multi-step process that involves the reaction of 4-nitroaniline and 2-chloropyrimidine.
Applications De Recherche Scientifique
5-(4-nitrophenyl)-2-pyrimidinamine has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and infectious diseases. Research has shown that this compound exhibits potent anti-inflammatory and anti-cancer activities by inhibiting key enzymes and signaling pathways involved in these diseases. In addition, it has also been shown to have antimicrobial activity against various bacterial and fungal strains, making it a potential candidate for the development of new antibiotics.
Mécanisme D'action
The mechanism of action of 5-(4-nitrophenyl)-2-pyrimidinamine involves its interaction with specific enzymes and signaling pathways involved in various diseases. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators such as prostaglandins. This inhibition leads to a decrease in inflammation and pain associated with various diseases such as arthritis and cancer. Additionally, this compound has been shown to inhibit the activity of protein kinases such as JAK2 and FLT3, which are involved in the growth and proliferation of cancer cells. This inhibition leads to a decrease in tumor growth and progression.
Biochemical and Physiological Effects
5-(4-nitrophenyl)-2-pyrimidinamine has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can inhibit the activity of various enzymes and signaling pathways involved in inflammation, cancer, and infectious diseases. In vivo studies have shown that this compound can reduce inflammation and pain in animal models of arthritis and cancer. Additionally, it has been shown to inhibit tumor growth and progression in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-(4-nitrophenyl)-2-pyrimidinamine is its potent anti-inflammatory and anti-cancer activities, making it a potential candidate for the development of new drugs for these diseases. However, one limitation of this compound is its potential toxicity and side effects, which need to be carefully evaluated before it can be used in humans. In addition, the synthesis of this compound involves multiple steps, making it difficult and expensive to produce in large quantities.
Orientations Futures
There are several future directions for the research and development of 5-(4-nitrophenyl)-2-pyrimidinamine. One direction is to optimize the synthesis method to achieve higher yields and purity of the compound. Another direction is to evaluate the potential toxicity and side effects of this compound in preclinical and clinical studies. Additionally, further research is needed to elucidate the exact mechanism of action of this compound and its potential therapeutic applications in other diseases such as neurodegenerative diseases and cardiovascular diseases. Finally, the development of new analogs and derivatives of this compound may lead to the discovery of more potent and selective drugs for various diseases.
Méthodes De Synthèse
The synthesis of 5-(4-nitrophenyl)-2-pyrimidinamine involves a multi-step process that begins with the reaction of 4-nitroaniline and 2-chloropyrimidine in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with a reducing agent such as sodium borohydride to yield the final product. This method has been optimized to achieve high yields and purity of the compound, making it suitable for large-scale production.
Propriétés
IUPAC Name |
5-(4-nitrophenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O2/c11-10-12-5-8(6-13-10)7-1-3-9(4-2-7)14(15)16/h1-6H,(H2,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGXXKVDQXBTEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(N=C2)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Nitro-phenyl)-pyrimidin-2-ylamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-fluoro-2-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5754839.png)
![4-tert-butyl-N-{[(2-methyl-2H-tetrazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5754846.png)
![5-[(4-methoxyphenyl)amino]-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5754849.png)
![N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B5754858.png)
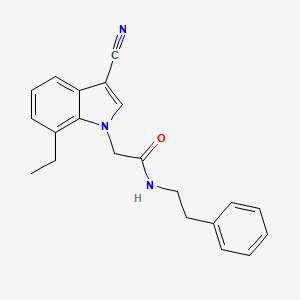
![4-(3-chloro-4-fluorophenyl)-5-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5754872.png)

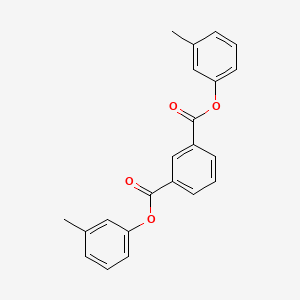
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5754892.png)
![2-[(2,5-dimethyl-3-furoyl)oxy]benzoic acid](/img/structure/B5754896.png)
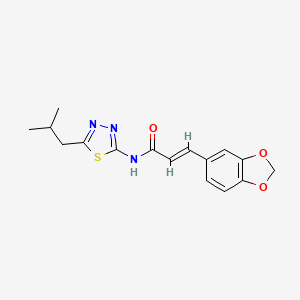
![methyl [4-({[(2-methoxybenzyl)amino]carbonothioyl}amino)phenyl]acetate](/img/structure/B5754905.png)
